PC-046

Descripción general

Descripción

PC-046 es un compuesto basado en diaril-oxazol conocido por sus potentes propiedades anticancerígenas. Inhibe varias quinasas de proteínas que se sobreexpresan en los cánceres pancreáticos humanos, incluida la tirosina quinasa receptora B, la quinasa asociada al receptor de interleucina-1-4 y el protooncogén Pim-1 . This compound bloquea el ciclo celular en la fase S e induce la apoptosis y la necrosis celular . Ha demostrado eficacia en varios tipos de tumores, lo que lo convierte en un candidato prometedor para el tratamiento del cáncer .

Métodos De Preparación

La síntesis de PC-046 implica la creación de una estructura de biaril-oxazol. La ruta sintética detallada y las condiciones de reacción se informan en la literatura científica . Para estudios in vitro, this compound se prepara en dimetilsulfóxido (DMSO) y posteriormente se diluye en medios acuosos a una concentración de trabajo final inferior al 0,1% de DMSO . Para estudios in vivo, this compound se prepara y administra en 100% de DMSO . Los métodos de producción industrial no están ampliamente documentados, pero la síntesis del compuesto generalmente se lleva a cabo en laboratorios especializados debido a sus aplicaciones de investigación .

Análisis De Reacciones Químicas

PC-046 experimenta varias reacciones químicas, principalmente relacionadas con su interacción con las quinasas de proteínas. Se sabe que inhibe la polimerización de la tubulina, lo que lleva al arresto del ciclo celular en metafase . Los principales productos del compuesto de estas reacciones incluyen células apoptóticas y necróticas . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen DMSO para la solubilización e inhibidores específicos para estudios in vitro .

Aplicaciones Científicas De Investigación

In Vitro Studies

PC-046 has been tested against various human cancer cell lines, demonstrating potent growth inhibition. A summary of cytotoxicity results is presented below:

| Cell Line | Tumor Type | IC50 (nM) |

|---|---|---|

| HCT116 DPC4 (-/-) | Colon Cancer | 5.0 |

| BxPC3 | Pancreatic Cancer | 7.5 - 130 |

| MV-4-11 | Acute Myeloid Leukemia | 10.0 |

| DU-145 | Prostate Cancer | 15.0 |

These results indicate that this compound is particularly effective against DPC4-deficient tumors, showcasing its potential as a targeted therapy .

In Vivo Studies

In vivo efficacy has been evaluated using SCID mice models with human tumor xenografts:

- Tumor Models : Efficacy was observed in models of:

- MV-4-11 acute myeloid leukemia

- MM.1S multiple myeloma

- DU-145 prostate cancer

Pharmacokinetic studies revealed that this compound has an oral bioavailability of approximately 71% , with effective distribution to plasma and bone marrow without causing myelosuppression .

Case Studies

Several case studies have illustrated the application of this compound in clinical settings:

- Pancreatic Cancer Treatment : A study involving pancreatic cancer cell lines demonstrated that this compound effectively induced apoptosis and arrested cells at the G2/M phase, suggesting its potential for treating resistant pancreatic tumors .

- Hematological Malignancies : In models of acute myeloid leukemia and multiple myeloma, this compound exhibited significant tumor growth inhibition, supporting its development as a treatment option for hematological cancers .

- Prostate Cancer : Efficacy in DU-145 xenografts suggests that this compound could be beneficial for prostate cancer patients, especially those with specific genetic backgrounds related to DPC4 status .

Mecanismo De Acción

El mecanismo de acción de PC-046 implica su unión a la tubulina, una proteína que es esencial para la división celular . Al inhibir la polimerización de la tubulina, this compound provoca el arresto del ciclo celular en metafase, lo que lleva a la apoptosis y la necrosis . El compuesto también inhibe varias quinasas relevantes para el cáncer, incluida la tirosina quinasa receptora B, la quinasa asociada al receptor de interleucina-1-4 y el protooncogén Pim-1 . Estos objetivos moleculares y vías son cruciales para los efectos anticancerígenos del compuesto .

Comparación Con Compuestos Similares

PC-046 es único entre los agentes que se unen a la tubulina debido a su facilidad de síntesis, falta de resistencia cruzada a la multirresistencia, buena biodisponibilidad oral y falta de mielotoxicidad aguda . Compuestos similares incluyen vincristina y vinblastina, que también se dirigen a la tubulina pero tienen diferentes perfiles farmacocinéticos y efectos secundarios . El algoritmo COMPARE en el panel de líneas celulares NCI-60 demostró que this compound se correlaciona estrechamente con estos agentes conocidos que desestabilizan la tubulina, con coeficientes de correlación de aproximadamente 0,7 .

Actividad Biológica

PC-046, a diaryl oxazole compound, has emerged as a promising agent in cancer therapy due to its multifaceted biological activities. This article delves into its mechanisms of action, efficacy across various tumor types, and pharmacokinetic properties, supported by relevant data tables and case studies.

This compound primarily functions as a microtubule destabilizing agent . It binds to tubulin, leading to cell cycle arrest in metaphase and inhibiting tubulin polymerization. This mechanism is pivotal in disrupting mitotic processes in cancer cells, which are often characterized by uncontrolled proliferation.

Key Mechanisms:

- Cell Cycle Arrest : this compound causes accumulation of cells in the G2/M phase, indicating a halt in mitosis.

- Kinase Inhibition : It inhibits several kinases relevant to cancer progression, including:

Efficacy in Tumor Models

This compound has demonstrated significant growth inhibitory activity across various tumor types in vitro. Its efficacy was further validated in vivo using SCID mice models bearing human tumor xenografts.

In Vitro Studies

In vitro assays have shown that this compound inhibits the growth of several cancer cell lines, including:

- MV-4-11 (acute myeloid leukemia)

- MM.1S (multiple myeloma)

- DU-145 (prostate cancer)

- MiaPaCa-2 (pancreatic cancer)

The compound exhibited a selectivity index favoring DPC4 (-/-) pancreatic cancer cells over DPC4 (+/+) cells, highlighting its potential utility in treating specific genetic contexts of tumors .

In Vivo Studies

In vivo studies indicated that this compound effectively reduced tumor growth in SCID mice with human tumor xenografts. Notably, no myelosuppression was observed at doses approaching the acute lethal dose, which is a significant advantage over existing therapies .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has high oral bioavailability (approximately 71%), allowing for effective systemic distribution to both plasma and bone marrow. This characteristic is crucial for its therapeutic application, as it suggests that the compound can be administered orally without significant loss of efficacy.

| Parameter | Value |

|---|---|

| Oral Bioavailability | 71% |

| Peak Plasma Concentration | 1.7 to 4.0 μg/mL (4.4 to 11 μM) |

| Administration Routes | Oral, IV |

Case Studies

Several case studies have been conducted to evaluate the effectiveness and safety profile of this compound:

- Case Study on Tumor Xenografts : Mice bearing MV-4-11 xenografts treated with this compound showed significant tumor reduction compared to control groups. The study highlighted the compound's ability to inhibit cell proliferation without causing acute myelotoxicity.

- Pharmacodynamics Study : A detailed analysis demonstrated that this compound treatment resulted in increased activation of caspases 3, 8, and 9, indicating induction of apoptosis in treated cells .

Propiedades

Fórmula molecular |

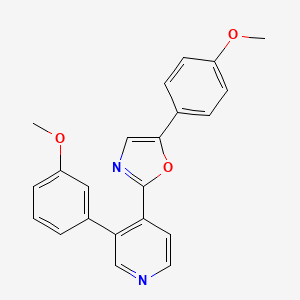

C22H18N2O3 |

|---|---|

Peso molecular |

358.4 g/mol |

Nombre IUPAC |

5-(4-methoxyphenyl)-2-[3-(3-methoxyphenyl)pyridin-4-yl]-1,3-oxazole |

InChI |

InChI=1S/C22H18N2O3/c1-25-17-8-6-15(7-9-17)21-14-24-22(27-21)19-10-11-23-13-20(19)16-4-3-5-18(12-16)26-2/h3-14H,1-2H3 |

Clave InChI |

CTNUOHRUVZXVHX-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=CN=C(O2)C3=C(C=NC=C3)C4=CC(=CC=C4)OC |

SMILES canónico |

COC1=CC=C(C=C1)C2=CN=C(O2)C3=C(C=NC=C3)C4=CC(=CC=C4)OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly. |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years). |

Sinónimos |

FTI2153; FTI 2153; FTI2153 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.